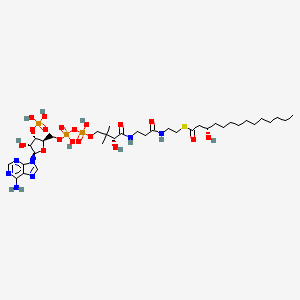
(S)-3-Hydroxytetradecanoyl-CoA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-hydroxytetradecanoyl-CoA is a long-chain (3S)-hydroxy fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of (S)-3-hydroxytetradecanoic acid. It has a role as a human metabolite, a Saccharomyces cerevisiae metabolite, an Escherichia coli metabolite and a mouse metabolite. It derives from a myristoyl-CoA and a (S)-3-hydroxytetradecanoic acid. It is a conjugate acid of a this compound(4-).
Wissenschaftliche Forschungsanwendungen
Metabolic Pathways
(S)-3-Hydroxytetradecanoyl-CoA plays a crucial role as an acyl donor in fatty acid elongation processes. It is involved in the synthesis of longer-chain fatty acids, which are essential for various cellular functions. The compound is also a metabolite in organisms such as Saccharomyces cerevisiae, Escherichia coli, and mice, indicating its widespread biological relevance .
Table 1: Role of this compound in Metabolism
| Organism | Role of this compound |
|---|---|
| Saccharomyces cerevisiae | Metabolite involved in fatty acid biosynthesis |
| Escherichia coli | Participates in fatty acid elongation pathways |
| Mouse | Acts as a human metabolite influencing lipid metabolism |
Enzymatic Functions
Research has identified specific enzymes that utilize this compound as a substrate. For example, studies have characterized the enzyme 3-hydroxyacyl-ACP dehydratase, which catalyzes reactions involving various acyl-CoA substrates, including this compound. This enzyme's activity is critical for maintaining the balance of fatty acids within cells and facilitating metabolic flexibility .
Case Study: Enzymatic Activity Characterization
In vitro assays have demonstrated that the enzyme can effectively catalyze the hydration of enoyl-CoA substrates derived from this compound. The catalytic efficiency varies with substrate chain length, highlighting the enzyme's specificity and potential for biotechnological applications .
Therapeutic Implications
The involvement of this compound in metabolic pathways suggests potential therapeutic applications, particularly in metabolic disorders and cancer research. For instance, manipulating fatty acid metabolism through modulation of this compound could provide insights into strategies for promoting anti-tumor macrophage states, enhancing immune responses against cancer .
Table 2: Potential Therapeutic Applications
| Application Area | Description |
|---|---|
| Cancer Therapy | Modulating fatty acid metabolism to enhance immune response |
| Metabolic Disorders | Targeting metabolic pathways to correct dysregulation |
Future Directions in Research
Ongoing research is focused on elucidating the precise mechanisms by which this compound influences metabolic pathways and its interactions with various enzymes. Understanding these interactions could lead to novel therapeutic strategies for managing diseases related to lipid metabolism.
Eigenschaften
Molekularformel |
C35H62N7O18P3S |
|---|---|
Molekulargewicht |
993.9 g/mol |
IUPAC-Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S)-3-hydroxytetradecanethioate |
InChI |
InChI=1S/C35H62N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-23(43)18-26(45)64-17-16-37-25(44)14-15-38-33(48)30(47)35(2,3)20-57-63(54,55)60-62(52,53)56-19-24-29(59-61(49,50)51)28(46)34(58-24)42-22-41-27-31(36)39-21-40-32(27)42/h21-24,28-30,34,43,46-47H,4-20H2,1-3H3,(H,37,44)(H,38,48)(H,52,53)(H,54,55)(H2,36,39,40)(H2,49,50,51)/t23-,24+,28+,29+,30-,34+/m0/s1 |
InChI-Schlüssel |
OXBHKMHNDGRDCZ-STLSENOWSA-N |
Isomerische SMILES |
CCCCCCCCCCC[C@@H](CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
Kanonische SMILES |
CCCCCCCCCCCC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















